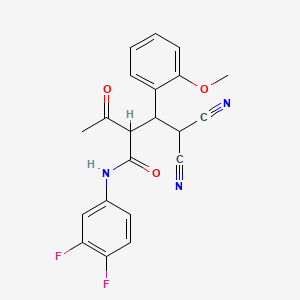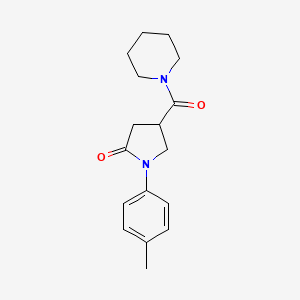
N-(3,4-dichlorophenyl)-N'-(3-methoxybenzyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3,4-dichlorophenyl)-N'-(3-methoxybenzyl)urea (DCMU) is a herbicide that is widely used in agricultural practices to control weed growth. It is also known as diuron and is classified as a substituted urea herbicide. DCMU is a white, crystalline solid that is sparingly soluble in water. It is an effective herbicide that is used to control weeds in crops such as cotton, sugarcane, and citrus fruits.
Wirkmechanismus
DCMU works by inhibiting photosynthesis in plants and algae. It does this by binding to the D1 protein in the photosystem II complex, which is responsible for the light-dependent reactions of photosynthesis. By binding to the D1 protein, DCMU blocks the transfer of electrons from the water-splitting complex to the photosystem II complex, which leads to a disruption of the photosynthetic process.
Biochemical and Physiological Effects:
DCMU has been found to have several biochemical and physiological effects on plants and algae. It inhibits the production of ATP and NADPH, which are essential for the energy requirements of photosynthesis. DCMU also disrupts the electron transport chain, leading to a buildup of reactive oxygen species, which can cause oxidative damage to cells.
Vorteile Und Einschränkungen Für Laborexperimente
DCMU is a widely used herbicide that has been extensively studied for its herbicidal properties. It is a useful tool for researchers studying photosynthesis and the effects of herbicides on plant and algal growth. However, DCMU has limitations in lab experiments as it can be toxic to some organisms at high concentrations. It is important to use caution when handling DCMU and to follow proper safety protocols.
Zukünftige Richtungen
There are several future directions for research on DCMU. One area of research is the development of new herbicides that are more effective and less toxic than DCMU. Another area of research is the use of DCMU in algae control. DCMU has been found to be effective in reducing algal growth, and further research could lead to the development of new methods for controlling algal blooms. Additionally, research could focus on the effects of DCMU on non-target organisms and the environment, as well as the development of new methods for monitoring DCMU levels in the environment.
Synthesemethoden
DCMU is synthesized by reacting 3,4-dichloroaniline with 3-methoxybenzyl isocyanate in the presence of a base. The resulting product is then treated with phosgene to form DCMU. The synthesis of DCMU is a complex process that involves several steps and requires skilled personnel to carry out.
Wissenschaftliche Forschungsanwendungen
DCMU has been extensively studied for its herbicidal properties. It is used to control weed growth in a variety of crops and has been found to be effective in reducing weed populations. DCMU has also been studied for its potential use in algae control. It has been found to inhibit photosynthesis in algae, leading to a reduction in algal growth.
Eigenschaften
IUPAC Name |
1-(3,4-dichlorophenyl)-3-[(3-methoxyphenyl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14Cl2N2O2/c1-21-12-4-2-3-10(7-12)9-18-15(20)19-11-5-6-13(16)14(17)8-11/h2-8H,9H2,1H3,(H2,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQYTYFLLLMWANP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CNC(=O)NC2=CC(=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-Dichlorophenyl)-3-(3-methoxybenzyl)urea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N~1~-ethyl-N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-(4-methylphenyl)glycinamide](/img/structure/B5210045.png)
![9-[2-(2-isopropylphenoxy)ethyl]-9H-carbazole](/img/structure/B5210056.png)
![N-{[2-(dimethylamino)-3-pyridinyl]methyl}-4-morpholinesulfonamide](/img/structure/B5210058.png)
![2-{[3-(4-methoxyphenyl)-4,5-dihydro-5-isoxazolyl]methyl}-1,2-benzisothiazol-3(2H)-one 1,1-dioxide](/img/structure/B5210064.png)




![4-chloro-3-{[(2,3-dimethylphenyl)amino]sulfonyl}-N-(2-methoxy-5-nitrophenyl)benzamide](/img/structure/B5210109.png)

![N-{2-[(2,4-dichlorobenzyl)thio]ethyl}-3-(3-nitrophenyl)acrylamide](/img/structure/B5210117.png)
![7,10-diphenyl-6,7,8,10-tetrahydro-5H-indeno[1,2-b]quinoline-9,11-dione](/img/structure/B5210123.png)
![6-ethyl-N-4-pyridinylthieno[2,3-d]pyrimidin-4-amine hydrochloride](/img/structure/B5210127.png)
![2-[(2R*,6S*)-2,6-dimethyl-4-morpholinyl]-N-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-methyl-2-indanecarboxamide](/img/structure/B5210130.png)